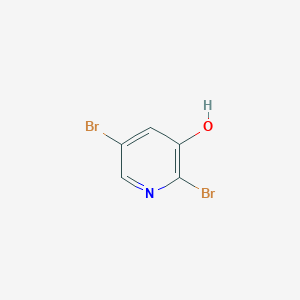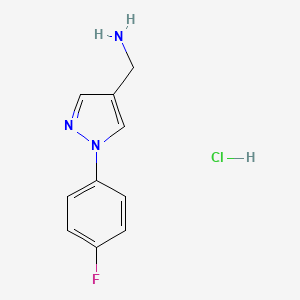![molecular formula C19H20ClNO2 B1390052 (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone CAS No. 946724-86-3](/img/structure/B1390052.png)
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone
Overview
Description
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is a complex organic compound that features a chlorophenyl group and a piperidinylmethoxyphenyl group attached to a methanone core
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially influencing cell behavior .
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that it could influence pathways related to camp-dependent protein kinase activity . These pathways play a role in numerous cellular processes, including cell growth and division, gene expression, and metabolism.
Result of Action
Related compounds have been shown to have significant effects on cellular signaling, potentially influencing cell behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions suggest that the compound may influence key signaling pathways and regulatory mechanisms within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the growth of endometrial implants, indicating its potential role in cellular proliferation and differentiation . Additionally, it may impact estrogenic pathways, further influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with protein kinases, such as cAMP-dependent protein kinase and glycogen synthase kinase-3 beta, suggests that it may modulate phosphorylation events critical for cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing bone loss in ovariectomized rats . Higher doses can lead to toxic or adverse effects, including significant changes in pain response and potential toxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism in human hepatocytes involves hydroxylation and glucuronidation reactions, indicating its role in detoxification and excretion processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone typically involves multiple steps. One common method involves the condensation of 4-chlorobenzaldehyde with 4-(3-piperidinylmethoxy)benzaldehyde under basic conditions, followed by oxidation to form the methanone. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, protecting groups may be employed to prevent side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study receptor-ligand interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)phenylmethanamine
- (4-(4-Chlorophenoxy)phenyl)methanol
- 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine
Uniqueness
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUMNBSFQDBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)

![methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1389976.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)
![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)
